N-[4-(ethylsulfamoyl)phenyl]butanamide
Description
N-[4-(ethylsulfamoyl)phenyl]butanamide is a sulfonamide-containing organic compound characterized by a butanamide backbone linked to a phenyl ring substituted with an ethylsulfamoyl group at the para position. Its structure combines a sulfonamide moiety, known for modulating biological activity (e.g., enzyme inhibition or receptor binding), with an aliphatic amide chain that influences solubility and pharmacokinetic properties . While direct pharmacological data for this compound are sparse in the provided evidence, structurally related sulfonamide derivatives are frequently studied for their roles in enzyme inhibition (e.g., ceramidases) and therapeutic applications, such as anti-proliferative agents .
Properties
IUPAC Name |
N-[4-(ethylsulfamoyl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-3-5-12(15)14-10-6-8-11(9-7-10)18(16,17)13-4-2/h6-9,13H,3-5H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKFTLWLUQHSOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(ethylsulfamoyl)phenyl]butanamide typically involves the reaction of 4-aminobutanamide with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-aminobutanamide+ethylsulfonyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(ethylsulfamoyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-[4-(ethylsulfamoyl)phenyl]butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(ethylsulfamoyl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfamoyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. This compound’s ability to interact with multiple targets makes it a versatile tool in drug discovery and development.
Comparison with Similar Compounds
Key Observations :
- Ethylsulfamoyl vs. Cyclohexylsulfamoyl : The ethyl group in the target compound likely confers lower steric hindrance and higher solubility compared to the bulkier cyclohexyl group in N-[4-(N-cyclohexylsulfamoyl)phenyl]acetamide. This difference may enhance bioavailability in biological systems .
- Sulfonamide Positioning: The para-substituted sulfonamide in the target compound contrasts with ortho/meta-substituted analogues (e.g., nitrosophenoxy derivatives in ), which may alter electronic effects and binding affinity to enzymes .
Physicochemical Properties
- Solubility : The butanamide chain may enhance hydrophilicity compared to shorter-chain analogues (e.g., acetamide derivatives in ). However, the ethylsulfamoyl group’s moderate lipophilicity could balance membrane permeability .
- Stability : Sulfonamide derivatives generally exhibit stability under physiological conditions, but the absence of electron-withdrawing groups (e.g., nitro in ) may reduce oxidative degradation risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
